molecular formula C11H14FNO2 B2625846 Ethyl 3-amino-3-(4-fluorophenyl)propanoate CAS No. 218166-05-3

Ethyl 3-amino-3-(4-fluorophenyl)propanoate

Cat. No. B2625846
CAS RN: 218166-05-3
M. Wt: 211.236
InChI Key: SIHVBHFOAHJMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(4-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H14FNO2 . It is also known as this compound hydrochloride . This compound is widely employed in scientific research due to its diverse applications .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H14FNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H . The molecular weight of the compound is 247.7 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 158-160°C . The compound has a molecular weight of 247.7 .

Scientific Research Applications

1. Synthesis and Derivative Formation

Ethyl 3-amino-3-(4-fluorophenyl)propanoate has been utilized in the synthesis of various derivatives. For instance, a study by Solymár, Kanerva, and Fülöp (2004) explored the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its subsequent transformation into Boc and Fmoc-protected derivatives, highlighting its utility in enantioselective synthesis processes (Solymár, Kanerva, & Fülöp, 2004).

2. Bioanalytical Methods and Physicochemical Characterization

Nemani, Shard, and Sengupta (2018) developed a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule structurally similar to this compound. This research contributes to the development of effective drug development and analytical techniques (Nemani, Shard, & Sengupta, 2018).

3. Polymorphism and Crystallography

The compound has been studied for its polymorphic forms using spectroscopic and diffractometric techniques, as shown in research by Vogt et al. (2013). This study provides valuable insights into the physical and chemical characterization of pharmaceutical compounds (Vogt et al., 2013).

4. Supramolecular Assembly and Crystal Structure

Matos et al. (2016) explored the supramolecular network and molecular conformation of a compound structurally related to this compound, demonstrating its significance in understanding molecular interactions and crystal packing (Matos et al., 2016).

5. Non-hydrogen Bonding Interactions

The research by Zhang et al. (2011) investigates non-hydrogen bonding interactions, such as C⋯π, in the crystal packing of compounds similar to this compound. Such studies are essential for understanding molecular interactions in pharmaceuticals (Zhang, Wu, & Zhang, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing the compound’s dust, mist, or vapors, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

ethyl 3-amino-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHVBHFOAHJMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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